molecular formula C13H14N2O3 B2965384 3-METHOXY-N-[(4-METHYLPHENYL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE CAS No. 1428374-11-1

3-METHOXY-N-[(4-METHYLPHENYL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE

Cat. No.: B2965384
CAS No.: 1428374-11-1
M. Wt: 246.266
InChI Key: QWKBRODPVGJQMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-METHOXY-N-[(4-METHYLPHENYL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a methoxy group, a methylphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHOXY-N-[(4-METHYLPHENYL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzylamine with 3-methoxy-1,2-oxazole-5-carboxylic acid under specific conditions to form the desired compound. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-METHOXY-N-[(4-METHYLPHENYL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The oxazole ring can be reduced to form a more saturated heterocyclic compound.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-N-[(4-methylphenyl)methyl]-1,2-oxazole-5-carboxamide.

    Reduction: Formation of 3-methoxy-N-[(4-methylphenyl)methyl]-1,2-oxazoline-5-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-METHOXY-N-[(4-METHYLPHENYL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-METHOXY-N-[(4-METHYLPHENYL)METHYL]-1,2-OXAZOLE-4-CARBOXAMIDE: Similar structure but with a different position of the carboxamide group.

    3-METHOXY-N-[(4-METHYLPHENYL)METHYL]-1,2-THIAZOLE-5-CARBOXAMIDE: Contains a thiazole ring instead of an oxazole ring.

    3-METHOXY-N-[(4-METHYLPHENYL)METHYL]-1,2-IMIDAZOLE-5-CARBOXAMIDE: Contains an imidazole ring instead of an oxazole ring.

Uniqueness

3-METHOXY-N-[(4-METHYLPHENYL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and the oxazole ring, which imparts distinct chemical and biological properties. Its methoxy group and methylphenyl moiety contribute to its reactivity and potential bioactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-methoxy-N-[(4-methylphenyl)methyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-9-3-5-10(6-4-9)8-14-13(16)11-7-12(17-2)15-18-11/h3-7H,8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKBRODPVGJQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=NO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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